molecular formula C8H12N2O2S B1342024 amino-N-benzyl-N-methylsulfonamide CAS No. 15205-37-5

amino-N-benzyl-N-methylsulfonamide

Cat. No.: B1342024
CAS No.: 15205-37-5
M. Wt: 200.26 g/mol
InChI Key: DLRUAUAERCIPNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino-N-benzyl-N-methylsulfonamide typically involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amino-N-benzyl-N-methylsulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of amino-N-benzyl-N-methylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

  • Benzylsulfonamide
  • Methylsulfonamide
  • N-Phenylsulfonamide

Comparison: Amino-N-benzyl-N-methylsulfonamide is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature imparts specific chemical and biological properties, making it distinct from other sulfonamides. For example, the benzyl group can enhance the compound’s lipophilicity, while the methyl group can influence its reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

[methyl(sulfamoyl)amino]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUAUAERCIPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295905
Record name N-Methyl-N-(phenylmethyl)sulfamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-37-5
Record name N-Methyl-N-(phenylmethyl)sulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(phenylmethyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-N-methylaminosulfonamide
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